4-(3-Oxo-3-phenylpropyl)benzonitrile
Description
Properties
CAS No. |
59824-24-7 |
|---|---|
Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
4-(3-oxo-3-phenylpropyl)benzonitrile |
InChI |
InChI=1S/C16H13NO/c17-12-14-8-6-13(7-9-14)10-11-16(18)15-4-2-1-3-5-15/h1-9H,10-11H2 |
InChI Key |
PAXIQGHHGOACBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Oxo-3-phenylpropyl)benzonitrile typically involves the reaction of benzonitrile with appropriate reagents under controlled conditions. One common method is the Friedel-Crafts acylation reaction, where benzonitrile reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out at a temperature range of 0-5°C to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of 4-(3-Oxo-3-phenylpropyl)benzonitrile often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
4-(3-Oxo-3-phenylpropyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated benzonitrile derivatives.
Scientific Research Applications
4-(3-Oxo-3-phenylpropyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 4-(3-Oxo-3-phenylpropyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or proteins, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between 4-(3-Oxo-3-phenylpropyl)benzonitrile and its analogs:
| Compound Name | CAS | Molecular Formula | MW (g/mol) | Substituents/Modifications | Position of Substituents | Key Structural Features |
|---|---|---|---|---|---|---|
| 4-(3-Oxo-3-phenylpropyl)benzonitrile | 62044-22-8 | C₁₆H₁₃NO | 235.28 | Phenyl, oxo | Para (benzonitrile) | Phenylketone, linear propyl chain |
| 4-[3-(4-Methoxyphenyl)-3-oxopropyl]benzonitrile | 62584-73-0 | C₁₇H₁₅NO₂ | 265.31 | 4-Methoxyphenyl, oxo | Para (benzonitrile) | Electron-donating methoxy group |
| 3-(3-Oxopropyl)benzonitrile | 111376-39-7 | C₁₀H₉NO | 159.18 | Oxopropyl | Meta (benzonitrile) | Positional isomer, shorter chain |
| 4-(3-(3-Methoxyphenyl)-3-oxo-propenyl)benzonitrile | N/A | C₁₇H₁₃NO₂ | 263.29 | 3-Methoxyphenyl, propenyl, oxo | Para (benzonitrile) | Conjugated double bond, methoxy substituent |
Substituent Effects on Reactivity and Stability
- Electron-Donating vs. This contrasts with the unsubstituted phenyl group in the target compound, where the ketone may exhibit higher electrophilicity, favoring nucleophilic addition reactions .
- Positional Isomerism :
The meta-substituted 3-(3-Oxopropyl)benzonitrile (CAS 111376-39-7) demonstrates altered dipole moments and molecular symmetry compared to the para-substituted target compound. Such differences can significantly impact crystallization behavior and solubility in polar solvents .
Spectroscopic and Computational Insights
- 4-(3-(3-Methoxyphenyl)-3-oxo-propenyl)-benzonitrile () was analyzed using FT-IR, NMR, UV-Vis, and computational methods (ELF, LOL, Fukui). The conjugated propenyl group introduces extended π-electron delocalization, leading to distinct UV-Vis absorption profiles compared to the saturated propyl chain in the target compound. Computational studies suggest higher electrophilicity at the ketone group in the conjugated system, which may enhance reactivity in cyclization reactions .
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